molecular formula C7H5N3OS B1413126 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde CAS No. 1935581-78-4

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde

Cat. No. B1413126
CAS RN: 1935581-78-4
M. Wt: 179.2 g/mol
InChI Key: KRQLVKALESGJGO-UHFFFAOYSA-N
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Description

“1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as pyridinecarboxylic acids and derivatives . These are compounds containing a pyridine ring bearing a carboxylic acid group or a derivative thereof .


Synthesis Analysis

The synthesis of thiazole-based compounds has been reported in various studies . For instance, a study reported the formation of 1-(thiazol-2-yl)-4,5-dihydropyrazoles from simple precursors . The synthetic approach involves condensation of 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde” can be analyzed using various spectroscopic techniques such as FT-IR, 1H NMR, and 13C NMR . Density functional theory (B3LYP/6-311G) can be used to investigate the ideal molecule structure, vibrational frequencies, and 1H with 13C NMR (theoretically) chemical shifts .


Chemical Reactions Analysis

Thiazole-based compounds have been shown to undergo various chemical reactions . For example, they can undergo multi-component reactions with aromatic aldehydes and cyclohexan-1,3-dione . Furthermore, thiazole and sulfonamide groups, which are known for their antibacterial activity, can be combined to synthesize new molecules with potent antibacterial activity .

Scientific Research Applications

Antimicrobial Activity

  • Chitosan Schiff Bases Synthesis : Synthesis and characterization of chitosan Schiff bases derived from heteroaryl pyrazole derivatives, including a compound similar to 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde, showed antimicrobial activity against various bacterial and fungal species (Hamed et al., 2020).
  • Antibacterial and Antifungal Agents : Compounds synthesized from 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, a closely related compound, exhibited notable antimicrobial, anti-inflammatory, and analgesic activities (Abdel-Wahab et al., 2012).

Synthesis of Heterocyclic Compounds

  • New Thiazole Substituted Pyrazole Derivatives : A series of new 1-[4-(substituted-phenyl) thiazol-2-yl]-3-(substituted-phenyl)-1H-pyrazole-4-carbaldehydes, including structures similar to 1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde, were synthesized and showed potent antimicrobial activity (Gaikwad et al., 2013).

Apoptosis Induction and Cytotoxicity

  • Molecular Hybrid Synthesis : A study described the synthesis of molecular hybrids containing thiazole and pyrazole moieties, which induced apoptosis in ovarian antral follicles of goats (Kumar et al., 2017).
  • Anticancer and Antibacterial Evaluation : Novel 1,3-disubstituted-1H-pyrazole-4-yl-methylene embedded fused thiazolo[2,3-b]quinazolinones showed promising anticancer and antibacterial activities (Deshineni et al., 2020).

Synthesis of Novel Compounds

  • Thiazole Clubbed Pyrazole Derivatives : Synthesis of thiazole clubbed pyrazole derivatives as apoptosis inducers and anti-infective agents showed significant cytotoxic and antimicrobial activities (Bansal et al., 2020).

Safety and Hazards

The safety data sheet for a related compound, [3-(1,3-Thiazol-2-yl)phenyl]methylamine, indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .

Future Directions

Thiazole-based compounds have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities . Therefore, the future directions in the research of “1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde” could involve further exploration of its potential applications in these areas.

properties

IUPAC Name

1-(1,3-thiazol-2-yl)pyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3OS/c11-5-6-1-3-10(9-6)7-8-2-4-12-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQLVKALESGJGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Thiazol-2-yl)-1H-pyrazole-3-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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